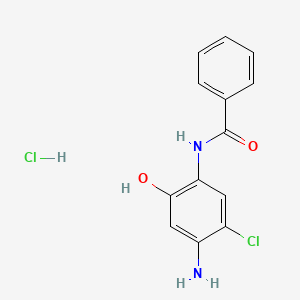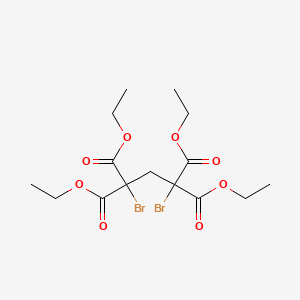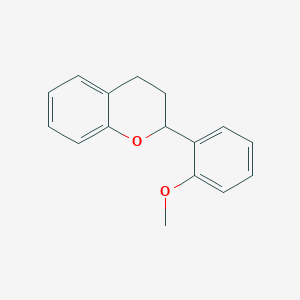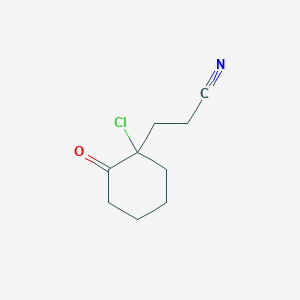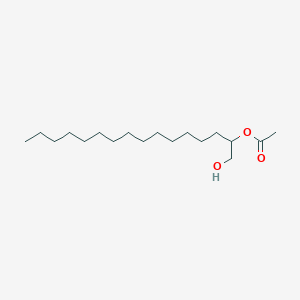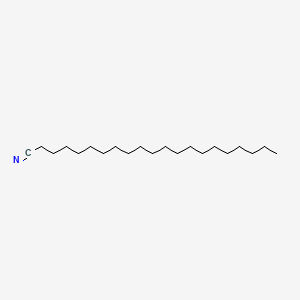
Henicosanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henicosanenitrile is an organic compound with the molecular formula C21H41N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Henicosanenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Henicosanenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of nitriles yields carboxylic acids.
Grignard Reaction: Reaction with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids (HCl) or bases (NaOH) under reflux conditions.
Reduction: Carried out in anhydrous conditions using LiAlH4 or DIBAL-H in solvents like ether or tetrahydrofuran (THF).
Grignard Reaction: Involves the use of Grignard reagents (RMgX) in dry ether or THF.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Henicosanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of henicosanenitrile involves its interaction with various molecular targets and pathways. As a nitrile, it can undergo hydrolysis to form carboxylic acids, which may interact with biological systems. Its reduction to primary amines can lead to the formation of bioactive compounds that interact with specific receptors or enzymes .
Comparison with Similar Compounds
Henicosanenitrile can be compared with other long-chain nitriles such as:
- Icosanenitrile (C20H39N)
- Docosanitrile (C22H43N)
Uniqueness: this compound’s unique structure, with a 21-carbon chain, provides distinct physical and chemical properties compared to other nitriles. Its specific chain length may influence its reactivity and applications in various fields .
Properties
CAS No. |
66326-13-4 |
|---|---|
Molecular Formula |
C21H41N |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
henicosanenitrile |
InChI |
InChI=1S/C21H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-20H2,1H3 |
InChI Key |
UKGXMIYDEKYAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


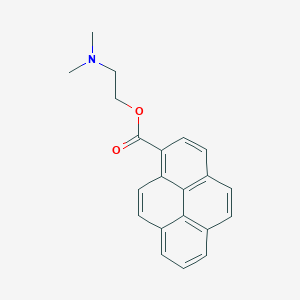
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)


